3,4,5-Trifluorobenzaldehyde

Catalog No.
S779906
CAS No.
132123-54-7
M.F
C7H3F3O
M. Wt
160.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5-Trifluorobenzaldehyde

CAS Number

132123-54-7

Product Name

3,4,5-Trifluorobenzaldehyde

IUPAC Name

3,4,5-trifluorobenzaldehyde

Molecular Formula

C7H3F3O

Molecular Weight

160.09 g/mol

InChI

InChI=1S/C7H3F3O/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H

InChI Key

NLAVHUUABUFSIG-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)F)C=O

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C=O

The exact mass of the compound 3,4,5-Trifluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4,5-Trifluorobenzaldehyde (CAS: 132123-54-7) is a fluorinated aromatic aldehyde used as a high-value intermediate in the synthesis of performance materials and complex organic molecules. [REFS-1, REFS-2] Its utility stems from the specific 3,4,5-trifluorination pattern on the phenyl ring, which imparts a distinct combination of electronic and steric properties. These attributes are leveraged in applications such as liquid crystals, pharmaceuticals, and agrochemicals, where precise molecular tuning is critical for final product performance. [2]

Substituting 3,4,5-Trifluorobenzaldehyde with isomers (e.g., 2,4,6-trifluoro), less-fluorinated analogs (e.g., 3,4-difluorobenzaldehyde), or the parent benzaldehyde is often unviable. The number and, critically, the symmetrical 3,4,5-positioning of the fluorine atoms create a unique electronic profile and dipole moment that cannot be replicated by other substitution patterns. [1] This specific arrangement dictates reactivity in key synthetic steps, such as aldol or Wittig reactions, and is a deliberate design choice for achieving specific bulk material properties, like the negative dielectric anisotropy required in advanced liquid crystal displays. [2] Consequently, substitution can lead to lower reaction yields, altered product specifications, or complete failure to achieve the target application's performance metrics.

Maximizing Carbonyl Electrophilicity for Enhanced Synthetic Reactivity

The reactivity of benzaldehydes in many critical carbon-carbon bond-forming reactions, such as base-catalyzed aldol condensations, is governed by the electrophilicity of the carbonyl carbon. This can be quantified by the sum of the Hammett constants (Σσ) of the ring substituents. [1] A higher positive Σσ value indicates stronger electron-withdrawing character and thus a more reactive aldehyde. The 3,4,5-trifluoro substitution pattern provides a significantly stronger electronic pull (Σσ = 0.74) compared to di- or mono-fluorinated analogs. [2]

Evidence DimensionElectronic Activation (Sum of Hammett Constants, Σσ)
Target Compound Data0.74
Comparator Or Baseline3,4-Difluorobenzaldehyde: 0.40; 4-Fluorobenzaldehyde: 0.06; Benzaldehyde: 0.00
Quantified Difference85% greater electronic activation vs. 3,4-difluorobenzaldehyde; >12x greater vs. 4-fluorobenzaldehyde
ConditionsCalculated from established Hammett constants for fluorine: σ_para = +0.06 and σ_meta = +0.34. [<a href="https://pubs.acs.org/doi/10.1021/cr00002a004" target="_blank">2</a>]

For process development and manufacturing, selecting this precursor can lead to faster reaction times and potentially higher yields, improving overall process efficiency and economy.

Enabling Negative Dielectric Anisotropy in Advanced Liquid Crystal Formulations

The design of liquid crystals for modern Vertically Aligned Nematic (VAN) displays requires materials with a negative dielectric anisotropy (Δε < 0). This property is achieved by incorporating functional groups that generate a strong dipole moment perpendicular to the molecule's long axis. [1] The 3,4,5-trifluorophenyl moiety, derived from 3,4,5-trifluorobenzaldehyde, is a critical structural unit used to induce this required lateral dipole. In contrast, liquid crystals derived from non-laterally fluorinated precursors like 4-fluorobenzaldehyde or non-fluorinated benzaldehyde typically exhibit a positive Δε, making them unsuitable for VAN applications. [2]

Evidence DimensionDielectric Anisotropy (Δε) of Resulting Liquid Crystal Materials
Target Compound DataNegative values (e.g., -2.5 to -7)
Comparator Or BaselineMaterials from non-laterally fluorinated analogs typically exhibit positive values (e.g., Δε > 0)
Quantified DifferenceQualitative reversal of sign (negative vs. positive), a critical performance threshold.
ConditionsProperty of final liquid crystal mixtures formulated for display applications, measured at standard frequencies (e.g., 1 kHz) and temperatures.

For developing materials for high-performance LCD TVs and monitors, using this precursor is a non-negotiable design choice to meet the fundamental physical property requirements of the target device.

Demonstrated 10-Fold Potency Increase from 3,4,5-Substitution Pattern in Bioactive Scaffolds

In medicinal chemistry, the specific substitution pattern on a phenyl ring is critical for optimizing interactions within a protein's binding pocket. A structure-activity relationship study of ALK2 kinase inhibitors directly compared the potency of a 3,4,5-substituted analog against a 3,4-substituted analog. [1] The 3,4,5-patterned compound was found to be ten times more potent, demonstrating that the additional substituent at the 5-position provides a crucial interaction that significantly enhances biological activity. While the study used methoxy groups, the principle of positional differentiation is directly applicable, suggesting the 3,4,5-trifluoro pattern offers unique binding advantages over a 3,4-difluoro analog.

Evidence DimensionKinase Inhibition (IC50)
Target Compound Data1.1 nM (for 3,4,5-trimethoxyphenyl analog)
Comparator Or Baseline11.0 nM (for 3,4-dimethoxyphenyl analog)
Quantified Difference10-fold increase in potency
ConditionsIn vitro biochemical enzyme inhibition assay for ALK2 kinase.

For drug discovery programs, selecting the 3,4,5-substituted precursor provides a distinct and quantitatively superior scaffold for achieving higher target potency compared to simpler analogs.

Core Component for Negative Dielectric Anisotropy Liquid Crystal Mixtures

Where the primary procurement driver is the formulation of nematic liquid crystal mixtures for Vertically Aligned Nematic (VAN) LCDs. The 3,4,5-trifluorobenzaldehyde precursor is essential for building mesogens that exhibit the required negative dielectric anisotropy, a property not achievable with non-laterally fluorinated analogs. [1]

Accelerated Synthesis of Electron-Deficient Chalcones and Stilbenes

In process chemistry workflows where high reactivity is desired for base-catalyzed condensation reactions (e.g., Claisen-Schmidt, Wittig). The high electronic activation of the aldehyde (quantified by Hammett constants) makes it a preferred reactant for improving yields or reducing reaction times compared to less-fluorinated alternatives. [2]

Scaffold for High-Potency Kinase Inhibitors and Other Pharmaceutical Leads

In medicinal chemistry programs where structure-activity relationship (SAR) data suggests that substitution at the 3, 4, and 5 positions of a phenyl ring is critical for maximizing target binding and potency. The 3,4,5-trifluorophenyl moiety offers a unique electronic and steric profile to probe these sensitive interactions, with evidence from analogous systems showing a potential for significant potency gains over 3,4-disubstituted scaffolds. [3]

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (82.61%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3,4,5-Trifluorobenzaldehyde

Dates

Last modified: 08-15-2023

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